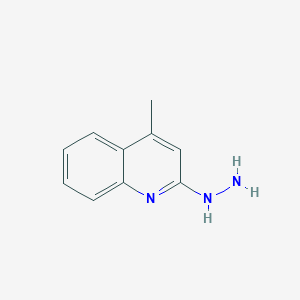

2-Hydrazino-4-methylquinoline

説明

Structure

3D Structure

特性

IUPAC Name |

(4-methylquinolin-2-yl)hydrazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11N3/c1-7-6-10(13-11)12-9-5-3-2-4-8(7)9/h2-6H,11H2,1H3,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FLDYBLAUDDQRAB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NC2=CC=CC=C12)NN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30355919 | |

| Record name | 2-hydrazino-4-methylquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30355919 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

173.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

21703-52-6 | |

| Record name | 2-hydrazino-4-methylquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30355919 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-hydrazinyl-4-methylquinoline | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 2 Hydrazino 4 Methylquinoline and Its Precursors

Historical and Contemporary Synthetic Routes to 2-Hydrazino-4-methylquinoline

The preparation of this compound has been documented through several synthetic routes, with the most common and historically significant method proceeding via a 2-chloro-4-methylquinoline (B123181) intermediate.

Methods Involving 2-Chloro-4-methylquinoline Intermediate

A prevalent and well-established method for synthesizing this compound involves a two-step process starting from 4-methyl-2-hydroxyquinoline. chesci.comresearchgate.net

Step 1: Synthesis of 2-Chloro-4-methylquinoline

The initial step is the conversion of 4-methyl-2-hydroxyquinoline to 2-chloro-4-methylquinoline. This is typically achieved by treating the hydroxyquinoline with a chlorinating agent, most commonly phosphorus oxychloride (POCl₃). chesci.comresearchgate.netsmolecule.comderpharmachemica.com The reaction is often carried out by refluxing the mixture, sometimes with the addition of a catalytic amount of an amine base like N,N-dimethylaniline. chesci.comresearchgate.net

Step 2: Synthesis of this compound

The subsequent and final step is the hydrazination of the 2-chloro-4-methylquinoline intermediate. This is accomplished by reacting the chloro derivative with hydrazine (B178648) hydrate (B1144303) (N₂H₄·H₂O). smolecule.comderpharmachemica.com The reaction is typically performed in a suitable solvent, such as ethanol (B145695), and often requires heating under reflux for several hours to ensure complete conversion. chesci.comresearchgate.netderpharmachemica.com In some procedures, hydrazine dihydrochloride (B599025) is used in place of hydrazine hydrate. chesci.comresearchgate.net The nucleophilic substitution of the chlorine atom at the 2-position of the quinoline (B57606) ring by the hydrazino group yields the desired product, this compound. smolecule.comvulcanchem.com

This two-step approach is a versatile and widely adopted method for the synthesis of this compound and its derivatives. The reaction conditions can be modified to accommodate various substituents on the quinoline ring.

Table 1: Synthesis of this compound via 2-Chloro-4-methylquinoline Intermediate

| Step | Starting Material | Reagent(s) | Product | Typical Conditions |

| 1 | 4-Methyl-2-hydroxyquinoline | Phosphorus oxychloride (POCl₃) | 2-Chloro-4-methylquinoline | Reflux, optional N,N-dimethylaniline catalyst |

| 2 | 2-Chloro-4-methylquinoline | Hydrazine hydrate or Hydrazine dihydrochloride | This compound | Reflux in ethanol |

Alternative Synthetic Pathways

While the route involving the 2-chloro intermediate is common, other synthetic strategies for obtaining the quinoline core exist, which can subsequently be functionalized to yield this compound. These historical methods for quinoline synthesis, such as the Skraup, Doebner-von Miller, and Friedländer syntheses, provide the foundational quinoline structure. rsc.orgresearchgate.net

The Skraup synthesis involves the reaction of aniline (B41778) with glycerol, sulfuric acid, and an oxidizing agent to form the quinoline ring. rsc.orgresearchgate.net The Doebner-von Miller reaction is a modification that uses α,β-unsaturated aldehydes or ketones in the presence of an acid. rsc.orgresearchgate.net The Friedländer synthesis involves the condensation of a 2-aminobenzaldehyde (B1207257) or 2-aminoketone with a compound containing a reactive α-methylene group. rsc.org

Once the 4-methylquinoline (B147181) core is synthesized through one of these methods, a hydroxyl group can be introduced at the 2-position, which can then be converted to a chloro group and subsequently to the hydrazino group as described previously.

Another approach involves the reaction of 2,4-dichloro-8-methylquinoline (B1596889) with hydrazine hydrate, which can lead to the formation of 2,4-dihydrazino-8-methylquinoline. mdpi.com This indicates that with a properly substituted quinoline precursor, the hydrazino group can be introduced at the 2-position.

Green Chemistry Approaches in this compound Synthesis

In recent years, the principles of green chemistry have been increasingly applied to the synthesis of heterocyclic compounds, including quinolines, to minimize environmental impact and improve efficiency. researchgate.netacs.org While specific green chemistry protocols for the direct synthesis of this compound are not extensively detailed in the provided results, general green approaches to quinoline synthesis are relevant.

These approaches focus on the use of environmentally benign solvents (like water or ethanol), energy-efficient reaction conditions (such as microwave irradiation), and the use of recyclable catalysts. researchgate.netacs.org For instance, the synthesis of quinoline-4-carboxylic acids has been achieved in water, and various catalytic systems are being explored to make quinoline synthesis more sustainable. rsc.org

The reaction of ethyl 4-hydroxy-2-methylquinoline-6-carboxylate with hydrazine hydrate is noted as a method for synthesizing a substituted quinoline-6-carbohydrazide (B1297473), highlighting a direct hydrazinolysis step that aligns with greener principles by potentially reducing the number of synthetic steps. rcsi.science The development of one-pot syntheses and the use of solid-supported reagents are also key areas of green chemistry research that could be applied to the synthesis of this compound. researchgate.net

Derivatization Strategies and Reaction Chemistry of 2 Hydrazino 4 Methylquinoline

Formation of Hydrazone Derivatives

Hydrazones are a significant class of compounds formed from the reaction of hydrazines with carbonyl compounds. scielo.br The hydrazino group in 2-hydrazino-4-methylquinoline readily participates in condensation reactions, leading to stable hydrazone adducts which can serve as valuable intermediates or as final products with specific chemical properties. derpharmachemica.com These compounds are characterized by the azomethine (–NH–N=C–) functionality. derpharmachemica.com

The condensation of this compound with various aldehydes and ketones is a straightforward and common method for synthesizing quinolyl hydrazones. derpharmachemica.com This reaction typically involves refluxing equimolar amounts of the hydrazine (B178648) and the carbonyl compound in a suitable solvent, such as ethanol (B145695), often with a catalytic amount of acid. scielo.brderpharmachemica.com

For instance, reacting this compound with benzil, biacetylmonoxime, or o-hydroxyacetophenone in refluxing ethanol yields the corresponding hydrazone derivatives: 2-[α-(benzoyl)benzylidinehydrazino]-4-methylquinoline, 2-[α-(acetyloxime)ethylidinehydrazino]-4-methylquinoline, and 2-[α-(o-hydroxyphenyl)ethylidinehydrazino]-4-methylquinoline, respectively. scielo.brresearchgate.net Similarly, condensation with aromatic ketones can be achieved under microwave irradiation (MWI). umich.edu The reaction with acetophenone, catalyzed by sulfuric acid, also produces the corresponding hydrazone. derpharmachemica.com

A series of quinolinyl hydrazones has also been prepared through the condensation of this compound with substituted 3-aryl-1-phenyl-1H-pyrazole-4-carbaldehydes. researchgate.net

Table 1: Examples of Hydrazone Synthesis from this compound

| Carbonyl Reactant | Reaction Conditions | Product | Reference |

|---|---|---|---|

| Benzil | Ethanol, reflux | 2-[α-(benzoyl)benzylidinehydrazino]-4-methylquinoline | scielo.br |

| Biacetylmonoxime | Ethanol, reflux | 2-[α-(acetyloxime)ethylidinehydrazino]-4-methylquinoline | scielo.br |

| o-Hydroxyacetophenone | Ethanol, reflux | 2-[α-(o-hydroxyphenyl)ethylidinehydrazino]-4-methylquinoline | scielo.br |

| Acetophenone | Ethanol, H₂SO₄ (cat.), 80°C | 6-bromo-2-methyl-4-(2-(1-phenylethylidene)hydrazinyl)quinoline* | derpharmachemica.com |

| Aromatic Ketones | Microwave Irradiation | 2-Arylidenehydrazino-4-methylquinolines | umich.eduarkat-usa.org |

| Substituted pyrazole-4-carbaldehydes | Preheated oil bath (120°C) | Quinolinyl hydrazones of pyrazole-4-carbaldehydes | researchgate.net |

Note: The reference describes the reaction with a bromo-substituted quinoline (B57606) analog.

Hydrazone derivatives of quinoline can exist as configurational isomers (E/Z) due to the restricted rotation around the C=N double bond. redalyc.orgscielo.br This isomerization can be induced by external stimuli, such as light, and has been a subject of detailed investigation. redalyc.orgscielo.org.co

In a study involving a hydrazone derived from 2-quinolinecarboxaldehyde, UV irradiation with a mercury lamp was used to achieve the interconversion of the more stable E-isomer to the Z-isomer. redalyc.orgscielo.org.co The Z-isomer's stability is notably enhanced by the formation of an intramolecular hydrogen bond between the quinoline nitrogen and the N-H proton of the hydrazine moiety, a feature absent in the E configuration. redalyc.orgscielo.br This configurational change can be monitored and confirmed using ¹H-NMR spectroscopy, which shows distinct shifts in the proton signals, particularly the N-H proton, upon isomerization. scielo.org.co

The characterization of isomers can also be aided by other spectroscopic techniques. For example, in the case of trifluoromethyl-containing hydrazones, ¹⁹F NMR spectroscopy has been used to distinguish between E and Z isomers, with signals for the CF₃ group appearing at different chemical shifts (δ -64 to -66 ppm for Z-isomers and δ -67 to -71 ppm for E-isomers). beilstein-journals.org In one instance, the reaction of this compound with α-trifluoroacetylbenzyl cyanide at room temperature afforded an intermediate hydrazone that was identified as the Z-isomer based on its ¹⁹F NMR spectrum. beilstein-journals.org

Reactions with Aldehydes and Ketones

Cyclocondensation Reactions

The hydrazino group of this compound is a key synthon for building fused heterocyclic systems. Through cyclocondensation reactions with appropriate bifunctional reagents, the quinoline core can be annulated with various five- or six-membered heterocyclic rings, leading to polycyclic structures like pyrazoloquinolines, triazoloquinolines, and pyridazinoquinolines.

Pyrazole-fused quinolines are accessible through the reaction of this compound with 1,3-dielectrophilic compounds. A prominent route involves the use of β-dicarbonyl compounds or their equivalents. researchgate.net

For example, the reaction of this compound with various trifluoromethyl-β-diketones results in the formation of pyrazole-fused systems. researchgate.net Depending on the substituents on the diketone, this reaction can yield 3-substituted-5-hydroxy-1-(4-methylquinolin-2-yl)-5-trifluoromethyl-4,5-dihydropyrazoles. researchgate.net These dihydropyrazoles can then be dehydrated using sulfuric acid in acetic acid to afford the corresponding aromatic 1-(4-methylquinolin-2-yl)-3-trifluoromethylpyrazoles. researchgate.net

Another strategy involves reacting this compound with β-ketonitriles. The reaction with α-trifluoroacetylbenzyl cyanide first yields a stable hydrazone intermediate. beilstein-journals.org This intermediate subsequently undergoes cyclization upon refluxing in ethanol to produce the corresponding 5-amino-1-(4-methylquinolin-2-yl)-4-phenyl-3-trifluoromethylpyrazole. beilstein-journals.org The initial step is the nucleophilic attack of the hydrazine on the carbonyl carbon, followed by cyclization involving the attack of the other nitrogen atom on the nitrile carbon. beilstein-journals.org

Furthermore, hydrazones derived from this compound can be converted to pyrazoles using the Vilsmeier-Haack reagent (POCl₃/DMF), which facilitates the cyclization to yield 4-formyl-substituted pyrazoloquinolines. hilarispublisher.com

Table 2: Synthesis of Pyrazole-Fused Systems

| Reagent | Reaction Conditions | Product Type | Reference |

|---|---|---|---|

| Trifluoromethyl-β-diketones | - | 5-Hydroxy-dihydropyrazoles and Pyrazoles | researchgate.net |

| α-Trifluoroacetylbenzyl cyanide | 1. Room Temp. 2. Ethanol, reflux | 5-Aminopyrazole | beilstein-journals.org |

The synthesis of triazole-fused quinolines, specifically scielo.brresearchgate.netCurrent time information in Bangalore, IN.triazolo[4,3-a]quinolines, can be achieved from this compound. One method involves the reaction of the hydrazine with reagents that can provide the final carbon atom of the triazole ring.

A notable synthesis involves the reaction of 2-hydrazinylquinolines with α-nitroacetophenone in the presence of polyphosphoric acid (PPA) at elevated temperatures (130 °C). nih.gov This reaction proceeds to form 5-methyl-1-phenyl- scielo.brresearchgate.netCurrent time information in Bangalore, IN.triazolo[4,3-a]quinoline derivatives. nih.gov

While many syntheses of related triazole systems start from different quinoline precursors, the underlying chemistry often involves the cyclization of a hydrazino or carbohydrazide (B1668358) moiety. For example, a related quinoline-6-carbohydrazide (B1297473) was reacted with phenyl isothiocyanate to form a phenylhydrazinecarbothioamide, which then underwent intramolecular cyclization in an alkaline medium to yield a quinolyl-substituted triazole. rcsi.science Another reaction of the same carbohydrazide with carbon disulfide in an alkaline medium produced a quinolyl-substituted 1,3,4-oxadiazole, demonstrating the versatility of the hydrazide group in forming five-membered heterocycles. rcsi.science

Pyridazinoquinolines, which contain a fused pyridazine (B1198779) ring, can be synthesized from this compound by reaction with 1,2-dielectrophilic synthons capable of forming a six-membered ring.

A direct method for constructing the pyridazino[3,4-b]quinoline system involves the reaction of this compound with chloroacetyl chloride. chesci.comresearchgate.net The reaction is typically carried out by refluxing the reactants in benzene (B151609) with a catalytic amount of N,N-dimethylaniline. chesci.com This cyclocondensation reaction leads to the formation of 5-Methyl-1,4-dihydro-2H-pyridazino[3,4-b]quinolin-3-one. chesci.comresearchgate.net

Table 3: List of Mentioned Compounds

| Compound Name |

|---|

| This compound |

| 2-[α-(benzoyl)benzylidinehydrazino]-4-methylquinoline |

| 2-[α-(acetyloxime)ethylidinehydrazino]-4-methylquinoline |

| 2-[α-(o-hydroxyphenyl)ethylidinehydrazino]-4-methylquinoline |

| 6-bromo-2-methyl-4-(2-(1-phenylethylidene)hydrazinyl)quinoline |

| 2-Arylidenehydrazino-4-methylquinolines |

| α-trifluoroacetylbenzyl cyanide |

| 3-substituted-5-hydroxy-1-(4-methylquinolin-2-yl)-5-trifluoromethyl-4,5-dihydropyrazole |

| 1-(4-methylquinolin-2-yl)-3-trifluoromethylpyrazole |

| 5-amino-1-(4-methylquinolin-2-yl)-4-phenyl-3-trifluoromethylpyrazole |

| 4-formyl-substituted pyrazoloquinolines |

| 5-methyl-1-phenyl- scielo.brresearchgate.netCurrent time information in Bangalore, IN.triazolo[4,3-a]quinoline |

| quinoline-6-carbohydrazide |

| phenyl isothiocyanate |

| phenylhydrazinecarbothioamide |

| quinolyl-substituted triazole |

| quinolyl-substituted 1,3,4-oxadiazole |

| chloroacetyl chloride |

| 5-Methyl-1,4-dihydro-2H-pyridazino[3,4-b]quinolin-3-one |

| N,N-dimethylaniline |

| Benzil |

| Biacetylmonoxime |

| o-Hydroxyacetophenone |

| Acetophenone |

| 3-aryl-1-phenyl-1H-pyrazole-4-carbaldehyde |

| Trifluoromethyl-β-diketones |

| α-nitroacetophenone |

Formation of Other Heterocyclic Architectures

The hydrazino moiety of this compound is a versatile functional group that serves as a cornerstone for the construction of various fused and substituted heterocyclic systems. The reactivity of the terminal nitrogen atoms allows for condensation and cyclization reactions with a range of electrophilic partners, leading to the formation of new ring structures appended to the quinoline core.

One notable pathway involves the reaction with β-dicarbonyl compounds. For instance, the reaction of substituted 4-hydrazino-2-methylquinolines with ethyl acetoacetate (B1235776) results in the formation of 4-(5-ethoxy-3-methyl-1H-pyrazol-1-yl)-2-methylquinolines. researchgate.net In this reaction, the hydrazino group undergoes a condensation-cyclization sequence with the keto-ester functionality of ethyl acetoacetate to build the pyrazole (B372694) ring. Similarly, reaction with acetone (B3395972) can yield 2,4-dimethyl-1H-pyrrolo[3,2-c]quinolines. researchgate.net

Furthermore, the hydrazino group can be transformed into other reactive intermediates to facilitate the synthesis of different heterocycles. When a related quinoline-6-carbohydrazide is reacted with phenyl isothiocyanate, it forms a phenylhydrazinecarbothioamide intermediate. This intermediate can then undergo intramolecular cyclization under different conditions (acidic or basic) to yield quinolyl-substituted triazoles and thiadiazoles. rcsi.science Reaction with carbon disulfide in an alkaline medium provides a pathway to quinolyl-substituted 1,3,4-oxadiazoles. rcsi.science These transformations highlight the utility of the hydrazino group as a synthon for accessing a diverse array of heterocyclic architectures.

Nucleophilic Substitution Reactions

The hydrazino group (-NH-NH₂) attached to the quinoline ring at the 2-position is inherently nucleophilic, a characteristic conferred by the lone pairs of electrons on the nitrogen atoms. This nucleophilicity is central to its reactivity, enabling it to participate in a wide range of substitution and condensation reactions. The quinoline ring itself, being an electron-withdrawing system, can influence the reactivity at this position. vulcanchem.com

The most common nucleophilic reaction involving this compound is its condensation with carbonyl compounds. It readily reacts with aldehydes and ketones to form the corresponding hydrazones. umich.eduvulcanchem.com This reaction is a classic example of nucleophilic addition to the carbonyl carbon, followed by elimination of a water molecule. The resulting hydrazones are often stable, crystalline solids and serve as crucial intermediates for further transformations, particularly cyclization reactions. vulcanchem.com

The nucleophilic character of the hydrazino group is also exploited in its synthesis from a suitable precursor. The preparation of 6(8)-substituted 4-hydrazino-2-methylquinolines is achieved through the nucleophilic substitution of a chloro group in the corresponding 4-chloro-2-methylquinolines by hydrazine hydrate (B1144303). researchgate.net Similarly, 4-hydrazino-6-methoxy-2-methylquinoline (B11898963) is synthesized via the nucleophilic substitution of a leaving group at the 4-position by hydrazine, a reaction facilitated by the electron-donating methoxy (B1213986) group on the quinoline ring. vulcanchem.com This demonstrates that while the hydrazino group is a potent nucleophile, it is often installed onto the quinoline scaffold via a nucleophilic substitution pathway itself.

Oxidative Cyclization Reactions

A significant derivatization strategy for this compound involves the oxidative cyclization of its hydrazone derivatives. This powerful method allows for the direct fusion of a new heterocyclic ring onto the quinoline system, typically leading to triazoloquinolines. The general process involves the initial condensation of this compound with an aromatic aldehyde to form an arenecarbaldehyde 4-methylquinolin-2-ylhydrazone. This intermediate is then subjected to an oxidizing agent, which triggers an intramolecular cyclization.

A variety of oxidizing agents have been successfully employed for this transformation. Hypervalent iodine reagents, such as phenyliodine bis(trifluoroacetate) (PIFA) and iodobenzene (B50100) diacetate (IBD), are particularly effective. researchgate.net These reactions are often carried out under mild, solvent-free conditions at room temperature, providing high yields of 1-aryl-5-methyl umich.eduresearchgate.netscispace.comtriazolo[4,3-a]quinolines in short reaction times. researchgate.net Thallium(III) salts, specifically thallium(III) acetate (B1210297), have also been utilized to achieve the same intramolecular oxidative cyclization, yielding 3-aryl-9-methyl-1,2,4-triazolo[4,3-a]quinolines. niscpr.res.in Additionally, ruthenium-catalyzed methods, such as using RuCl₃, can mediate the oxidative cyclization of analogous hydrazinoquinolines to produce pyrazoloquinolines. vulcanchem.com

The choice of oxidizing agent can be crucial for the reaction's efficiency and outcome. Below is a table summarizing various oxidative cyclization reactions starting from hydrazones of this compound.

| Starting Material | Oxidizing Agent | Product | Reference |

| Arenecarbaldehyde 4-methylquinolin-2-ylhydrazone | Phenyliodine bis(trifluoroacetate) (PIFA) | 1-Aryl-5-methyl umich.eduresearchgate.netscispace.comtriazolo[4,3-a]quinoline | researchgate.net |

| Arenecarbaldehyde 4-methylquinolin-2-ylhydrazone | Iodobenzene diacetate (IBD) | 1-Aryl-5-methyl umich.eduresearchgate.netscispace.comtriazolo[4,3-a]quinoline | researchgate.net |

| Benzaldehyde 4-methylquinolin-2-ylhydrazone | Thallium(III) acetate | 3-Phenyl-9-methyl-1,2,4-triazolo[4,3-a]quinoline | niscpr.res.in |

| Hydrazinoquinolines | Ruthenium(III) chloride (RuCl₃) | Pyrazoloquinolines | vulcanchem.com |

Mechanistic Investigations of Derivatization Pathways

The mechanism of the derivatization of this compound, particularly in oxidative cyclization reactions, has been a subject of investigation. A plausible mechanistic pathway has been proposed for the transformation of hydrazones into triazolo[4,3-a]quinolines mediated by thallium(III) salts. niscpr.res.in

The proposed mechanism commences with an electrophilic attack of the thallium(III) species (from thallium(III) acetate) on the terminal nitrogen atom of the hydrazone. niscpr.res.in This initial step forms an N-thallium(III) adduct. Following this, a reductive elimination of thallium(I) acetate occurs, which generates a highly reactive nitrile imine intermediate. niscpr.res.in

This nitrile imine is a key species in the cyclization process. It is a 1,3-dipolar species with significant charge separation. The final step of the mechanism involves an intramolecular electrophilic attack from the carbon atom of the nitrile imine onto the nitrogen atom of the quinoline ring (N-1). niscpr.res.in This ring-closing step, followed by the elimination of a proton, leads to the formation of the stable, aromatic 3-aryl-9-methyl-1,2,4-triazolo[4,3-a]quinoline system. niscpr.res.in This pathway rationalizes the regioselectivity of the cyclization and highlights the role of the metal oxidant in facilitating the formation of the key nitrile imine intermediate. While this specific mechanism involves thallium(III) acetate, similar pathways involving the formation of a nitrile imine intermediate are likely operative with other oxidants like PIFA and IBD.

Advanced Spectroscopic Characterization Techniques for 2 Hydrazino 4 Methylquinoline and Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, providing detailed information about the chemical environment of individual atoms. For 2-hydrazino-4-methylquinoline and its derivatives, ¹H, ¹³C, and ¹⁹F NMR, along with two-dimensional techniques, are routinely employed.

Proton NMR (¹H NMR) is fundamental in identifying the number and types of hydrogen atoms in a molecule. In the case of this compound, characteristic signals confirm its structure. For instance, a three-proton singlet for the methyl group (–CH₃) typically appears around δ 2.4 ppm. The aromatic protons of the quinoline (B57606) ring resonate in the range of δ 7.0-8.0 ppm. The protons of the hydrazino group (–NH and –NH₂) give rise to signals that can be concentration and temperature-dependent; for example, the –NH proton has been observed as a singlet at δ 9.0 ppm and the –NH₂ protons as a two-proton singlet at δ 8.1 ppm. msu.edu

The structural elucidation of derivatives is greatly aided by ¹H NMR. For example, in the synthesis of 1-(6'-substituted-4'-methyl-2'-quinolyl)-3-methylpyrazol-5-ols from 2-hydrazino-4-methyl-6-substituted quinolines, ¹H NMR was crucial in confirming the pyrazol-5-ol structure over the initially proposed diazepin-5-one structure. ias.ac.in The spectrum of 1-(4'-methyl-2'-quinolyl)-3-methylpyrazol-5-ol showed distinct signals for the pyrazole (B372694) and quinoline moieties, including a singlet for the pyrazol-3-CH₃ at δ 2.3 ppm and a singlet for the quinolin-4-CH₃ at δ 2.7 ppm. ias.ac.in

Table 1: Representative ¹H NMR Chemical Shifts (δ, ppm) for this compound and a Derivative

| Proton | This compound | 1-(4'-methyl-2'-quinolyl)-3-methylpyrazol-5-ol ias.ac.in |

| Quinoline-CH₃ | 2.4 (s, 3H) | 2.7 (s, 3H) |

| Aromatic-H | 7.0-7.5 (m, 5H) | 7.2-7.9 (m, 5H) |

| -NH₂ | 8.1 (s, 2H) | - |

| -NH | 9.0 (s, 1H) | - |

| Pyrazol-3-CH₃ | - | 2.3 (s, 3H) |

| Pyrazol-4-H | - | 5.4 (s, 1H) |

| Pyrazol-OH | - | 14.8 (s, 1H) |

| s = singlet, m = multiplet |

Carbon-13 NMR (¹³C NMR) complements ¹H NMR by providing information about the carbon skeleton of a molecule. ceitec.cz In the structural reinvestigation of the reaction between 2-hydrazino-4-methyl-6-substituted quinolines and ethylacetoacetate, ¹³C NMR was instrumental in confirming the formation of 1-(6'-substituted-4'-methyl-2'-quinolyl)-3-methylpyrazol-5-ols. ias.ac.in The ¹³C NMR data for these derivatives show characteristic signals for the quinoline and pyrazole rings. For example, the carbon of the quinoline methyl group appears around δ 20 ppm, while the carbons of the aromatic quinoline ring resonate in the region of δ 112-156 ppm. e-journals.in

For hydrazone derivatives of 2-methyl-quinoline, the C=N carbon of the azomethine group is typically observed in the range of δ 143-147 ppm. inovatus.es The carbonyl carbon (C=O) in such derivatives can be found at approximately δ 162-163 ppm. inovatus.es

Table 2: Selected ¹³C NMR Chemical Shifts (δ, ppm) for a 2-Methylquinoline (B7769805) Derivative

| Carbon | 1-(4'-chloro-phenyl)-2-((2-methyl-quinolin-8-yloxy)-acetyl)-hydrazide e-journals.in |

| Quinoline-CH₃ | 20.5 |

| Pyrazole-CH₃ | 7.9, 13.7 |

| OCH₂ | 72.8 |

| Quinoline Ring | 111.7-156.2 |

| Pyrazole Ring | 109.4-141.6 |

| Aromatic Ring | 123.9-135.8 |

| C=O (Amide) | 164.7 |

For derivatives of this compound that incorporate fluorine atoms, ¹⁹F NMR is a powerful and highly sensitive technique for structural analysis. rsc.org The chemical shifts in ¹⁹F NMR are very sensitive to the electronic environment, making it an excellent tool for detecting subtle changes in molecular structure. Although specific ¹⁹F NMR data for fluorinated this compound derivatives is not extensively detailed in the provided context, the general application of this technique is well-established for organofluorine compounds. rsc.orgrsc.org It is particularly useful in confirming the successful incorporation of fluorine and in studying the electronic effects of fluorine substitution on the quinoline system.

Two-dimensional (2D) NMR techniques, such as COSY (Correlation Spectroscopy) and HMBC (Heteronuclear Multiple Bond Correlation), are crucial for unambiguously assigning ¹H and ¹³C NMR signals, especially in complex molecules. emerypharma.comprinceton.edu

COSY experiments establish correlations between protons that are coupled to each other, typically through two or three bonds. sdsu.edu This helps in identifying adjacent protons and tracing out the spin systems within the molecule. For quinoline derivatives, COSY can be used to connect the protons within the quinoline ring system. researchgate.net

HMBC experiments show correlations between protons and carbons that are separated by two or three bonds. sdsu.edu This is particularly valuable for identifying quaternary carbons (carbons with no attached protons) and for linking different fragments of a molecule together. emerypharma.com For instance, an HMBC spectrum could show a correlation between the methyl protons of the 4-methyl group and the C4 and C3 carbons of the quinoline ring, confirming their connectivity.

These 2D NMR techniques provide a comprehensive map of the molecular structure, leaving little room for ambiguity in the structural elucidation of this compound and its derivatives. ipb.pt

<sup>19</sup>F NMR for Fluorinated Derivatives

Infrared (IR) Spectroscopy for Functional Group Analysis

Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. ias.ac.in For this compound and its derivatives, IR spectra provide key information about the presence of N-H, C=N, C=C, and C-H bonds.

In the IR spectrum of this compound derivatives, the N-H stretching vibrations of the hydrazine (B178648) group are typically observed in the region of 3200-3400 cm⁻¹. sci-hub.se The aromatic C-H stretching vibrations appear around 3030-3060 cm⁻¹. inovatus.es The stretching of the aromatic C=C bonds within the quinoline ring gives rise to bands between 1440 and 1554 cm⁻¹. inovatus.es For hydrazone derivatives, the C=N stretching of the azomethine group is often seen around 1600 cm⁻¹. inovatus.es If a carbonyl group is present, a strong C=O stretching band will be observed, typically in the range of 1640-1664 cm⁻¹. ias.ac.ininovatus.es

Table 3: Characteristic IR Absorption Bands (cm⁻¹) for Functional Groups in this compound Derivatives

| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) | Reference |

| N-H | Stretching | 3200-3400 | sci-hub.se |

| Aromatic C-H | Stretching | 3030-3060 | inovatus.es |

| C=O | Stretching | 1640-1664 | ias.ac.ininovatus.es |

| C=N | Stretching | ~1600 | inovatus.es |

| Aromatic C=C | Stretching | 1440-1554 | inovatus.es |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy provides insights into the electronic transitions occurring within a molecule. The absorption of UV or visible light promotes electrons from a lower energy molecular orbital to a higher energy one. For aromatic systems like quinoline, the most common transitions are π → π* and n → π*.

In derivatives of this compound, the UV-Vis spectra typically show multiple absorption bands. For example, 2-(salicylidenehydrazino)-4-methylquinoline exhibits absorption bands at 278 nm and 324 nm, corresponding to n → π* and π → π* transitions, respectively. The exact positions of these absorption maxima (λ_max) can be influenced by the solvent and the nature of the substituents on the quinoline ring. scielo.org.coredalyc.org For instance, hydrazone derivatives of quinoline show a high absorption band around 425 nm, which can undergo a bathochromic shift (shift to longer wavelength) with increasing solvent polarity. scielo.org.coredalyc.org

Table 4: UV-Vis Absorption Maxima (λ_max, nm) for a this compound Derivative

| Compound | Solvent | λ_max (nm) | Transition | Reference |

| 2-(salicylidenehydrazino)-4-methylquinoline | Not specified | 278 | n → π | |

| 324 | π → π | |||

| 2-((2-(4-chlorophenyl)hydrazono)methyl)quinoline | Various | ~380 | π → π* (imine) | scielo.org.coredalyc.org |

| ~425 | Not specified | scielo.org.coredalyc.org |

Mass Spectrometry for Molecular Mass and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique used to determine the molecular mass and elucidate the structure of compounds by analyzing the mass-to-charge ratio (m/z) of ions generated from the sample. In the study of this compound and its derivatives, mass spectrometry, particularly with soft ionization techniques like electrospray ionization (ESI), provides definitive confirmation of molecular weights through the observation of molecular ion peaks ([M]+ or [M+H]+).

Tandem mass spectrometry (MS/MS) offers deeper structural insights by inducing fragmentation of a selected precursor ion and analyzing the resulting product ions. nationalmaglab.org The fragmentation patterns are often characteristic of the compound's core structure and substituents. For instance, studies on fused nitrogen-containing ring systems, such as pyridazino-quinolines, reveal that fragmentation frequently occurs through cross-ring cleavages. nih.gov In derivatives of this compound, the hydrazine linkage is a common site for initial fragmentation.

Research on the reaction products of 2-hydrazino-4-methyl-6-substituted quinolines has utilized high-resolution mass spectrometry to distinguish between possible isomeric structures. ias.ac.in The fragmentation pathway was crucial in confirming the formation of a 1-(4'-methyl-2'-quinolyl)-3-methylpyrazol-5-ol structure over a proposed diazepin-5-one structure, as the observed fragmentation patterns were consistent with the pyrazole ring system. ias.ac.in

The mass spectra of various derivatives show distinct molecular ion peaks and fragmentation patterns that are influenced by the nature of the substituents. For example, in bromo-substituted quinoline hydrazones, the presence of bromine is confirmed by the characteristic M:M+2 isotopic pattern of nearly equal intensity. derpharmachemica.com

Interactive Table 1: Selected Mass Spectrometry Data for this compound Derivatives

| Compound Name/Derivative Type | Molecular Ion Peak (m/z) | Key Fragments (m/z) | Ionization Method | Source |

| Phthalic Anhydride Derivative of a 4-Methyl Quinoline | 323.2 | Not specified | Not specified | researchgate.net |

| Substituted Benzylidene Derivative of a 4-Methyl Quinoline | 404.9 | Not specified | Not specified | researchgate.net |

| 2-Chloro-3-(((naphthalen-2-ylmethylene)hydrazono)methyl)quinoline | 343 [M+] | 308 [M+-Cl], 303 [M+-(C=N2)], 281 [M+-(Cl+N2+H)] | Not specified | derpharmachemica.com |

| 3-(((1H-indol-3-yl)methylene)hydrazono)methyl)-2-chloroquinoline | 332 [M+] | 297 [M+-Cl] | Not specified | derpharmachemica.com |

| Pyridazino-quinoline Derivative | Not specified | 272 (loss of methylamine), 217 (aryne-type cation from quinoline) | ESI | nih.gov |

| Chloro-substituted Pyridazino-quinoline Derivative | Not specified | 308 (loss of methylamine), 272, 93 (phenylamino cleavage) | ESI | nih.gov |

Single Crystal X-Ray Diffraction for Solid-State Structural Determination

Single-crystal X-ray diffraction is an indispensable technique for the unambiguous determination of the three-dimensional atomic arrangement of a molecule in its solid, crystalline state. This method provides precise information on bond lengths, bond angles, and torsional angles, defining the molecule's conformation and its packing within the crystal lattice.

In another study, a hydrazone derivative, (E)-2-((2-(4-chlorophenylhydrazono)methyl)quinoline, was found to crystallize in the monoclinic P21/c space group. The molecule exhibits a nearly planar configuration, with a small dihedral angle of 1.91° between the quinoline and benzene (B151609) planes. The crystal packing is primarily driven by N–H···N hydrogen bonds, which form zig-zag chains through the crystal lattice. Similarly, the crystal structure of (E)-4-(2-Benzylidene-Hydrazineyl)Quinolin-2(1H)-One reveals a planar delocalized π-system and molecules connected by strong N—H···O hydrogen bonds, forming a 2D network. bohrium.com These studies highlight the crucial role of hydrogen bonding and π-π interactions in the supramolecular assembly of quinoline-hydrazine derivatives. bohrium.com

Interactive Table 2: Crystallographic Data for Selected this compound Derivatives

| Compound Name | Formula | Crystal System | Space Group | Unit Cell Parameters | Key Structural Features | Source |

| 3-(1,3-Dioxolan-2-yl)-2-hydrazino-7-methylquinoline | C13H15N3O2 | Monoclinic | P21/c | a=13.1909 Å, b=10.1165 Å, c=18.473 Å, β=107.82° | Intramolecular N-H···O/N bonds; Intermolecular N-H···O hydrogen bonds forming chains. | iucr.org |

| (E)-2-((2-(4-chlorophenylhydrazono)methyl)quinoline | C16H12ClN3 | Monoclinic | P21/c | a=12.2359 Å, b=5.8458 Å, c=19.3499 Å, β=96.11° | Nearly planar configuration; Intermolecular N-H···N hydrogen bonds forming zig-zag chains. | |

| (E)-4-(2-Benzylidene-Hydrazineyl)Quinolin-2(1H)-One | Not specified | Not specified | Not specified | Not specified | Planar delocalized π-system; Strong N-H···O hydrogen bonds forming a 2D-network. | bohrium.com |

Computational Chemistry and Theoretical Studies

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, used extensively to predict the properties of quinoline (B57606) derivatives. By approximating the many-electron problem to a matter of electron density, DFT offers a balance between accuracy and computational cost, making it ideal for studying molecules of this size. Calculations are typically performed using specific functionals, such as B3LYP, in conjunction with a basis set like 6-311++G(d,p) to describe the atomic orbitals. researchgate.net

Geometric optimization calculations are performed to determine the most stable three-dimensional structure of 2-Hydrazino-4-methylquinoline. These calculations find the minimum energy conformation by adjusting bond lengths, bond angles, and dihedral angles. For quinoline derivatives, DFT optimization accurately predicts a nearly planar structure for the quinoline ring system. redalyc.orgscielo.org.co

Table 1: Representative Calculated Geometric Parameters for a Quinoline Hydrazone Derivative Data inferred from studies on similar molecular systems. redalyc.orgscielo.org.co

| Parameter | Bond/Angle | Calculated Value (DFT) |

| Bond Length | C2-N (Hydrazino) | ~1.37 Å |

| N-N (Hydrazino) | ~1.39 Å | |

| C4-CH3 | ~1.51 Å | |

| Bond Angle | C3-C2-N (Hydrazino) | ~122° |

| N(ring)-C2-N (Hydrazino) | ~117° | |

| Dihedral Angle | Quinoline/Benzene (B151609) Planes | ~1.9° |

The electronic properties of a molecule are primarily governed by its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). schrodinger.com The energy difference between these orbitals, known as the HOMO-LUMO gap, is a critical indicator of molecular reactivity, kinetic stability, and polarizability. irjweb.com A smaller gap suggests higher reactivity. schrodinger.com

For this compound, the HOMO is expected to be localized mainly on the electron-rich quinoline ring and the hydrazino group, which acts as an electron-donating moiety. researchgate.netias.ac.in The LUMO is typically distributed across the π-conjugated system of the quinoline ring. researchgate.net This distribution indicates that the molecule can donate electrons from the hydrazino and quinoline nitrogen atoms and accept electrons into the aromatic ring system. The HOMO-LUMO energy gap for related 2-hydrazinoquinoline (B107646) derivatives has been predicted to be around 7.2 eV, indicating moderate reactivity. vulcanchem.com

Table 2: Calculated Frontier Molecular Orbital Energies for a Related Quinoline Derivative Data is representative and based on values reported for analogous structures. irjweb.comvulcanchem.com

| Molecular Orbital | Energy (eV) | Description |

| HOMO | ~ -6.30 | Highest Occupied Molecular Orbital |

| LUMO | ~ 1.81 | Lowest Unoccupied Molecular Orbital |

| Energy Gap (ΔE) | ~ 8.11 | Indicates chemical reactivity and stability |

Vibrational frequency analysis, calculated using DFT, predicts the infrared (IR) and Raman spectra of a molecule. These calculations help in the assignment of vibrational modes observed in experimental spectra. researchgate.net After geometric optimization, frequency calculations are performed at the same level of theory to confirm that the structure is a true energy minimum (indicated by the absence of imaginary frequencies). ias.ac.in

For this compound, characteristic vibrational frequencies would include N-H stretching vibrations from the hydrazino group, typically appearing in the 3300-3400 cm⁻¹ region. Other key signals would be the C-H stretching of the methyl group and the aromatic ring, and various C=C and C=N stretching vibrations of the quinoline ring system between 1500 and 1600 cm⁻¹. vulcanchem.com The calculated frequencies are often scaled by a factor to correct for anharmonicity and achieve better agreement with experimental data. researchgate.net

Table 3: Predicted Characteristic Vibrational Frequencies for this compound Frequencies are based on DFT calculations for similar quinoline and hydrazino compounds. researchgate.netvulcanchem.comnih.gov

| Vibrational Mode | Functional Group | Predicted Wavenumber (cm⁻¹) |

| N-H Stretch | -NH-NH₂ | 3300 - 3400 |

| C-H Stretch (Aromatic) | Quinoline Ring | 3000 - 3100 |

| C-H Stretch (Aliphatic) | -CH₃ | 2900 - 3000 |

| C=N / C=C Stretch | Quinoline Ring | 1500 - 1600 |

| N-H Bending | -NH-NH₂ | 1550 - 1650 |

| N-N Stretch | -NH-NH₂ | 1140 - 1170 |

Local reactivity is analyzed using Fukui functions (f(r)), which identify the most reactive sites within a molecule for nucleophilic, electrophilic, and radical attacks. chemtools.orgfaccts.de The Fukui function f+(r) indicates susceptibility to nucleophilic attack (electron acceptance), while f-(r) points to sites prone to electrophilic attack (electron donation). faccts.de For this compound, the nitrogen atoms of the hydrazino group are expected to be primary sites for electrophilic attack, while certain carbon atoms in the quinoline ring may be susceptible to nucleophilic attack. researchgate.net

Vibrational Frequency Analysis

Time-Dependent Density Functional Theory (TD-DFT) for Spectroscopic Properties

Time-Dependent Density Functional Theory (TD-DFT) is an extension of DFT used to study excited-state properties, such as the simulation of UV-Visible electronic absorption spectra. ias.ac.inarxiv.org By calculating the transition energies and oscillator strengths, TD-DFT can predict the absorption maxima (λ_max) corresponding to electronic transitions, typically π→π* and n→π* transitions in aromatic systems like quinoline. nih.govresearchgate.net These calculations help interpret experimental spectra and understand the electronic transitions that give the compound its photophysical properties. researchgate.net

Molecular Dynamics (MD) Simulations

Molecular Dynamics (MD) simulations provide a way to study the time-dependent behavior of a molecular system. researchgate.net By solving Newton's equations of motion for a system of atoms and molecules, MD simulations can model processes such as conformational changes, solvent interactions, and binding to a target receptor over time. nih.govacs.org For this compound, MD simulations could be employed to investigate its behavior in different solvent environments or to simulate its interaction and binding stability with a biological target, such as an enzyme active site. nih.govresearchgate.net These simulations provide insights into the dynamic stability and intermolecular interactions of the compound. researchgate.net

Coordination Chemistry of 2 Hydrazino 4 Methylquinoline Derived Ligands

Synthesis and Characterization of Metal Complexes

The synthesis of metal complexes involving 2-hydrazino-4-methylquinoline derivatives is a sequential process that begins with the creation of the ligand itself. Typically, the ligands are hydrazone Schiff bases, which are synthesized through the condensation reaction of this compound with a suitable carbonyl compound, such as salicylaldehyde, o-hydroxyacetophenone, or isatin. scielo.brsemanticscholar.orgnih.gov This reaction is commonly performed by refluxing the reactants in an ethanol (B145695) solution for several hours. scielo.brsci-hub.se

Once the ligand is prepared and purified, the metal complex is synthesized by reacting the ligand with a metal salt in a suitable solvent, frequently ethanol. sci-hub.se For example, mononuclear cobalt(II) complexes have been synthesized by adding an ethanolic solution of the substituted hydrazone ligand to an ethanolic solution of cobalt(II) chloride hexahydrate (CoCl₂·6H₂O) and stirring the mixture. sci-hub.se The resulting solid complex is then filtered, washed, and may be recrystallized. sci-hub.se

A comprehensive suite of analytical and spectroscopic techniques is employed to unambiguously characterize these complexes:

Elemental Analysis (CHN): This technique is used to determine the empirical formula of the complex and confirm the metal-to-ligand stoichiometry. sci-hub.seaip.org

Infrared (IR) Spectroscopy: IR spectroscopy is vital for identifying the donor atoms of the ligand that are coordinated to the metal ion. Coordination is confirmed by observing shifts in the characteristic vibrational frequencies of key functional groups, such as the azomethine (C=N) and phenolic (C-O) groups, when comparing the spectra of the free ligand and the metal complex. sci-hub.se

Nuclear Magnetic Resonance (NMR) Spectroscopy: For diamagnetic complexes, ¹H and ¹³C NMR spectroscopy are powerful tools for elucidating the structure of the complex in solution and confirming the integrity of the ligand framework upon coordination. sci-hub.seacs.org

UV-Visible Spectroscopy: The electronic absorption spectra of the complexes provide insights into the electronic transitions occurring and help in proposing the geometry of the metal center, such as octahedral or tetrahedral. sci-hub.seaip.org

Molar Conductivity Measurements: These measurements determine whether a complex is an electrolyte or non-electrolyte in a given solvent, which indicates whether anions are coordinated to the metal or exist as counter-ions. acs.orgaip.org

Thermogravimetric Analysis (TGA): TGA is used to study the thermal stability of the complexes and to identify the presence of coordinated or lattice solvent molecules. sci-hub.se

X-ray Crystallography: Single-crystal X-ray diffraction provides definitive information on the solid-state structure, including precise bond lengths, bond angles, coordination geometry, and intermolecular interactions. nih.govrsc.org

Table 1: Synthesis and Characterization Data for a Representative Cobalt(II) Complex An interactive table detailing the synthesis and key characterization data for a cobalt(II) complex derived from a this compound Schiff base.

| Parameter | Description | Reference |

|---|---|---|

| Ligand | 4-methyl-2-(salicylidenehydrazino)quinoline (HL) | sci-hub.se |

| Metal Salt | Cobalt(II) chloride hexahydrate (CoCl₂·6H₂O) | sci-hub.se |

| Synthesis Method | Ligand and metal salt mixed in ethanol, stirred, and kept overnight. | sci-hub.se |

| Proposed Formula | [Co(L)₂] | sci-hub.se |

| Geometry | Distorted Octahedral | sci-hub.se |

| IR Shift (C=N) | Shift from ~1610 cm⁻¹ in free ligand to ~1621 cm⁻¹ in complex, indicating coordination of azomethine nitrogen. | sci-hub.se |

| IR Evidence | Disappearance of broad O-H band (~3235 cm⁻¹) from the ligand spectrum, indicating deprotonation and coordination of phenolic oxygen. | sci-hub.se |

| Characterization | UV-Vis, IR, NMR, TGA, DFT Studies | sci-hub.se |

Ligand-Metal Coordination Modes and Chelation Behavior

Ligands derived from this compound exhibit versatile and adaptable coordination behavior. While the parent this compound molecule typically acts as a bidentate NN-donor, its Schiff base derivatives (hydrazones) demonstrate more complex multidentate chelation. scielo.brresearchgate.net

The most common coordination mode for these hydrazone ligands is as a tridentate NNO donor. sci-hub.seresearchgate.net In this arrangement, the metal ion is bound by three atoms:

The nitrogen atom of the quinoline (B57606) ring.

The nitrogen atom of the azomethine group (-N=CH-).

The deprotonated oxygen atom from a phenolic or enolic group.

This NNO coordination results in the formation of two highly stable chelate rings (one five-membered and one six-membered), which significantly enhances the thermodynamic stability of the resulting metal complex compared to the single chelate ring formed by the parent bidentate ligand. scielo.brsemanticscholar.orgresearchgate.net

Furthermore, these ligands can display "flexidentate" character, meaning they can adapt their coordination mode based on the specific metal ion, the counter-anion present in the metal salt, and the reaction conditions. nih.gov For instance, an isatinic quinolyl hydrazone has been shown to coordinate in several different ways: as a neutral bidentate (NO) ligand, as a monoanionic bidentate (NO) ligand, and as a dianionic tridentate (NNO) ligand. nih.gov In some cases, where the carbonyl precursor lacks a suitable hydroxyl group, the ligand may act as a tridentate NNN donor. scielo.brresearchgate.net This adaptability makes these ligands particularly interesting for designing complexes with specific geometries and properties.

Table 2: Common Coordination Modes of this compound-Derived Ligands An interactive table summarizing the varied chelation behaviors observed.

| Ligand Type | Donor Atoms | Denticity | Typical Chelate Rings | Reference |

|---|---|---|---|---|

| Parent Hydrazinoquinoline | N, N | Bidentate | 1 (5-membered) | researchgate.net, scielo.br |

| Salicylidenehydrazone | N, N, O | Tridentate | 2 (5- & 6-membered) | sci-hub.se, researchgate.net |

| Isatinic Hydrazone | N, N, O | Tridentate (dianionic) | 2 | nih.gov |

| Isatinic Hydrazone | N, O | Bidentate (neutral/anionic) | 1 | nih.gov |

Electrochemical Properties of Metal Complexes

The electrochemical behavior of metal complexes derived from this compound is a key area of investigation, particularly for applications in molecular switches and sensors. Research has shown that the redox properties of these complexes can be influenced by external stimuli, such as light. redalyc.orgscielo.org.co

A notable example involves a hydrazone derivative, 2-((2-(4-chlorophenylhydrazone)methyl)quinoline. redalyc.org This molecule can exist as two distinct configurational isomers, E and Z. The conversion between these isomers can be controlled by irradiating a solution of the compound with UV light, which favors the formation of the Z-isomer. redalyc.orgscielo.org.co The Z-isomer is notably stabilized by the formation of an intramolecular hydrogen bond between the N-H proton of the hydrazine (B178648) moiety and the quinoline nitrogen atom. redalyc.orgresearchgate.net

Crucially, this light-induced structural change leads to a measurable difference in the electrochemical behavior of the two isomers. redalyc.org The differential redox potentials of the E and Z configurations demonstrate that the molecule can function as a photo-electrochemical switch. scielo.org.co This property, where redox behavior is modulated by an external light stimulus, is highly desirable for the development of advanced molecular electronic devices. scielo.org.co

Table 3: Photo-Electrochemical Switching Behavior An interactive table illustrating the principle of photo-electrochemical switching in a quinoline-hydrazone system.

| State | Stimulus | Key Structural Feature | Electrochemical Behavior | Reference |

|---|---|---|---|---|

| E-Isomer | Thermal equilibrium | Open configuration | Distinct redox potential | redalyc.org |

| Z-Isomer | UV Light Irradiation | Intramolecular H-bond | Different redox potential from E-isomer | researchgate.net, redalyc.org |

Photophysical Properties of Luminescent Metal Complexes

Select metal complexes of this compound-derived ligands display significant photophysical properties, including strong luminescence, making them candidates for materials in light-emitting technologies such as Organic Light-Emitting Diodes (OLEDs). sci-hub.se

For example, cobalt(II) complexes synthesized with substituted 4-methyl-2-(salicylidenehydrazino)quinoline ligands have been reported to be luminescent. sci-hub.se These complexes exhibit emission in the blue region of the visible spectrum, specifically between 445 nm and 455 nm. sci-hub.se A key feature of their emission is a large Stokes shift (the difference between the absorption and emission maxima), which is beneficial for minimizing self-absorption in light-emitting applications. sci-hub.se

The luminescence in such complexes often originates from intra-ligand charge transfer (ICT) or ligand-to-ligand charge transfer (LLCT) excited states. rsc.orgnih.gov The choice of metal ion is critical in determining the luminescent outcome. Complexes with closed-shell d¹⁰ metal ions, such as zinc(II) and cadmium(II), are often highly emissive. rsc.org In contrast, complexes with open-shell transition metals like iron(II) or ruthenium(II) may be non-emissive due to the presence of efficient non-radiative decay pathways that quench the luminescence. rsc.org

The emission properties can also be sensitive to the local environment. Some complexes exhibit solvatochromism, where the color of the emitted light changes with the polarity of the solvent, a characteristic feature of emission from a charge-transfer state. rsc.orgnih.gov

Table 4: Photophysical Data for Luminescent Cobalt(II) Complexes An interactive table summarizing the key photophysical properties of cobalt(II) complexes with 4-methyl-2-(salicylidenehydrazino)quinoline-type ligands.

| Property | Value / Observation | Significance | Reference |

|---|---|---|---|

| Absorption (λ_abs) | ~230-247 nm | Ligand-centered π-π* transitions | sci-hub.se |

| Emission (λ_em) | 445 - 455 nm | Blue light emission | sci-hub.se |

| Stokes Shift | Large (198 - 215 nm) | Reduces self-absorption, beneficial for OLEDs | sci-hub.se |

| Proposed Origin | Intra-ligand Charge Transfer | Governs the emissive properties | rsc.org |

| Potential Application | Organic Light-Emitting Diodes (OLEDs) | Promising novel luminescent materials | sci-hub.se |

Biological Activity and Structure Activity Relationship Sar Studies

Antimicrobial Efficacy (Antibacterial, Antifungal)

Derivatives of 2-Hydrazino-4-methylquinoline have demonstrated notable antimicrobial properties. The introduction of various functional groups onto the quinoline (B57606) or hydrazone moiety has led to the development of compounds with a broad spectrum of activity against both bacterial and fungal pathogens. derpharmachemica.com

Antibacterial Activity:

Hydrazone derivatives of this compound have shown significant antibacterial effects. For instance, a series of 6-bromo-2-methyl-4-(2-(1-phenylethylidene)hydrazinyl) quinolines were synthesized and evaluated against Gram-positive bacteria like Staphylococcus aureus and Bacillus subtilis, and Gram-negative bacteria such as Escherichia coli and Pseudomonas aeruginosa. derpharmachemica.com The results indicated that these compounds possess a broad spectrum of antibacterial activity. derpharmachemica.com One particular derivative with a nitro group exhibited remarkable activity against all four bacterial strains, comparable to the standard antibiotic ampicillin (B1664943). derpharmachemica.com This suggests that the presence of electron-withdrawing groups can enhance the antibacterial potency of these quinoline hydrazones. derpharmachemica.com

Another study reported on pyridazino quinolines synthesized from this compound. These compounds were active against Bacillus cereus, Micrococcus luteus, and Escherichia coli, with activity levels almost equal to the standard drug gentamicin. chesci.com However, they showed less activity against Staphylococcus aureus. chesci.com

The mechanism of action for the antibacterial effects of quinoline derivatives often involves the inhibition of crucial enzymes like DNA gyrase and topoisomerase IV, which are essential for bacterial DNA replication and repair. neliti.com

Antifungal Activity:

The antifungal potential of this compound derivatives has also been investigated. The aforementioned pyridazino quinolines were tested against Candida albicans, Aspergillus flavus, and Fusarium sp. chesci.com They were found to be active against Candida albicans and Aspergillus flavus, with the activity against Candida albicans being nearly equal to the standard drug Clotrimazole. chesci.comresearchgate.net However, the compounds were inactive against Fusarium sp. chesci.comresearchgate.net

Similarly, the 6-bromo-2-methyl-quinoline hydrazone derivatives were evaluated against pathogenic fungi, including Fusarium pallidoroseum and Candida albicans, and were found to possess significant antifungal activity. derpharmachemica.com The compound with a nitro group, which showed strong antibacterial activity, was also found to have greater antifungal activity. derpharmachemica.com

Table 1: Antibacterial and Antifungal Activity of this compound Derivatives

| Derivative Class | Test Organisms | Activity Highlights | Reference |

|---|---|---|---|

| 6-bromo-2-methyl-quinoline hydrazones | S. aureus, B. subtilis, E. coli, P. aeruginosa, F. pallidoroseum, C. albicans | Broad-spectrum activity. Nitro-substituted derivative showed comparable potency to ampicillin and greater antifungal activity. | derpharmachemica.com |

| Pyridazino quinolines | B. cereus, M. luteus, E. coli, S. aureus, C. albicans, A. flavus, Fusarium sp. | Active against most tested bacteria and fungi, with activity against C. albicans similar to clotrimazole. Less active against S. aureus and inactive against Fusarium sp. | chesci.comresearchgate.net |

Antimalarial Activity Investigations

Quinoline-based compounds have historically been a cornerstone in the treatment of malaria, and derivatives of this compound are no exception to this continued research interest. rsc.org The emergence of drug-resistant strains of Plasmodium falciparum necessitates the development of new and effective antimalarial agents. mdpi.comworktribe.com

A study involving a series of 1-(4-methylquinolin-2-yl)-4,6-diaryl-1H-pyrazolo[3,4-b]pyridin-3-amine derivatives, synthesized using 2-hydrazino-4-methyl quinoline, showed promising antimalarial potential. excli.de These compounds were screened in vitro against the chloroquine-sensitive 3D7 strain of P. falciparum. excli.de The most active compounds from the in vitro assay were further evaluated in a 4-day suppressive test in Swiss albino mice. excli.de One derivative, compound 5p, which contains a 4-chloro substituent on both aryl rings, demonstrated considerable antimalarial activity in both in vitro and in vivo studies. excli.de

Another investigation focused on 4-aminoquinoline (B48711) hydrazone analogues and their activity against the multidrug-resistant K1 strain of P. falciparum. mdpi.comworktribe.com The lead compound, 4-(2-benzylidenehydrazinyl)-6-methoxy-2-methylquinoline, showed significant inhibition of parasite growth and was found to be most effective against the ring stages of the parasite's life cycle. mdpi.comworktribe.com Combination studies with artemether (B1667619) revealed a synergistic antimalarial effect. mdpi.comworktribe.com Importantly, this compound maintained its activity against different strains of P. falciparum (3D7 and Dd2), suggesting no cross-resistance. mdpi.comworktribe.com In vivo analysis in mice infected with P. yoelii also showed suppression of parasitemia. mdpi.comworktribe.com

The proposed mechanism of action for many quinoline-based antimalarials involves the inhibition of hemozoin formation, a process crucial for the parasite's survival within red blood cells. researchgate.net

Table 2: Antimalarial Activity of this compound Derivatives

| Derivative Class | Parasite Strain(s) | Key Findings | Reference |

|---|---|---|---|

| 1-(4-methylquinolin-2-yl)-4,6-diaryl-1H-pyrazolo[3,4-b]pyridin-3-amines | P. falciparum (3D7) | Compound with 4-chloro substituents showed potent in vitro and in vivo activity. | excli.de |

| 4-aminoquinoline hydrazone analogues | P. falciparum (K1, 3D7, Dd2), P. yoelii | Lead compound showed high efficacy, synergistic effect with artemether, and no cross-resistance. Effective against ring-stage parasites. | mdpi.comworktribe.com |

Antitumor and Anticancer Properties

The quinoline scaffold is a recognized pharmacophore in the development of anticancer agents, and derivatives of this compound have been explored for their potential in this area. nih.govarabjchem.org These compounds have shown promise by interacting with various molecular targets and pathways involved in cancer cell proliferation and survival. cymitquimica.com

One study focused on the synthesis of copper (II) complexes with a hydrazone ligand derived from the reaction of 1-(4-methylquinoline-2-yl)hydrazine and Alloxan. africaresearchconnects.com Both the ligand and its copper complexes exhibited significant antitumor activity against Ehrlich Ascites Carcinoma. africaresearchconnects.com The presence of copper was found to enhance the antitumor properties of the ligand. africaresearchconnects.com

Quinolyl hydrazones have been synthesized and evaluated for their in vitro anticancer activity against a panel of sixty human cancer cell lines. sci-hub.se Several of these compounds displayed excellent and broad-spectrum cytotoxic activity. sci-hub.se Based on a single-dose screening, nine quinolyl hydrazones were selected for more detailed five-dose studies and were found to be highly lethal to cancer cells. sci-hub.se

The mechanisms through which quinoline derivatives exert their anticancer effects are diverse and can include the induction of apoptosis, disruption of cell migration, and inhibition of angiogenesis and topoisomerase enzymes. nih.govsci-hub.se For example, some quinolinone derivatives have been shown to induce apoptosis in breast cancer cells through mitochondrial pathways.

Table 3: Anticancer Activity of this compound Derivatives

| Derivative Class | Cancer Model | Key Findings | Reference |

|---|---|---|---|

| Copper (II) complexes of a hydrazone ligand | Ehrlich Ascites Carcinoma | Both the ligand and its copper complexes showed notable antitumor activity. Copper enhanced the ligand's properties. | africaresearchconnects.com |

| Quinolyl hydrazones | Sixty human cancer cell lines | Broad-spectrum cytotoxic activity. Nine compounds were selected for further studies due to outstanding results. | sci-hub.se |

| Quinolyl hydrazones | Human DNA topoisomerase I | Some derivatives are thought to exert their antiproliferative effects through DNA intercalation. | sci-hub.se |

Antitubercular Activity Research

Quinoline derivatives have also been investigated for their potential as antitubercular agents. derpharmachemica.com The hydrazone linkage in derivatives of this compound is considered an important structural feature for antimycobacterial activity. researchgate.net

In one study, quinoline-based compounds, specifically azosulfonamides derived from a hydrazone of this compound, were evaluated for their antitubercular activity against Mycobacterium tuberculosis. iosrjournals.org Some of the synthesized compounds were found to exhibit significant antitubercular activity. iosrjournals.org

Previous research has suggested that the mechanism of action for some quinoline derivatives against M. tuberculosis may involve the inhibition of the enzyme KatG. researchgate.net

Table 4: Antitubercular Activity of this compound Derivatives

| Derivative Class | Test Organism | Activity Highlights | Reference |

|---|---|---|---|

| Azosulfonamide derivatives | Mycobacterium tuberculosis | Some compounds showed significant antitubercular activity. | iosrjournals.org |

| Quinoline derivatives | Mycobacterium tuberculosis | Mechanism may be related to the inhibition of KatG. | researchgate.net |

Other Pharmacological Profiles

Beyond the well-studied antimicrobial and anticancer activities, derivatives of this compound have been explored for a range of other pharmacological effects. The versatile nature of the quinoline nucleus and the reactivity of the hydrazino group allow for the creation of compounds with diverse biological properties. chesci.comomicsonline.org

Pyridazinone derivatives, synthesized from this compound, are known to possess a wide array of biological activities, including antidepressant, antihypertensive, antithrombotic, anticonvulsant, and cardiotonic effects. chesci.comresearchgate.net One study on pyridazino quinolines also investigated their antioxidant activity and found that it increased with concentration. chesci.comresearchgate.net

Hydrazone derivatives in general have been reported to exhibit anti-inflammatory, analgesic, antiviral, and antiplatelet activities. omicsonline.org The hydrazone moiety (-NHN=CH-) is a key structural feature contributing to these diverse pharmacological profiles. omicsonline.org

Molecular Docking and In Silico Bioactivity Predictions

In modern drug discovery, computational methods such as molecular docking and in silico bioactivity prediction play a crucial role in understanding drug-receptor interactions and predicting the therapeutic potential of new compounds. ucj.org.uaniscpr.res.in These techniques have been applied to derivatives of this compound to elucidate their mechanisms of action and guide the design of more potent analogues.

Molecular docking studies have been used to investigate the binding modes of quinolyl hydrazones with their biological targets. For example, the binding of these compounds to the active site of human DNA topoisomerase I has been simulated to predict how they inhibit the enzyme. sci-hub.se In another study, copper (II) complexes of a hydrazone ligand were docked into the CDK-5 inhibitor-crystal structure of inhibitor EFP with CDK-2 to suggest a potential mechanism for their antitumor effects. africaresearchconnects.com

The antibacterial activity of certain quinoline derivatives has also been explored through molecular docking. One study confirmed that a particular compound had a strong binding interaction with the peptide deformylase protein, with a binding energy more prominent than the standard drug ampicillin. rsc.org

In silico tools like PASS (Prediction of Activity Spectra for Substances) have been used to predict the antibacterial activity of newly synthesized quinoline derivatives. niscpr.res.in These predictions have shown good correlation with experimental results, demonstrating the utility of these computational approaches in early-stage drug discovery. niscpr.res.in Furthermore, in silico ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) profiling helps in assessing the drug-likeness and potential toxicity of these compounds. derpharmachemica.comacs.orgnih.gov

Applications in Chemical Sensing and Analytical Methodologies

Development of Chemosensors for Metal Ions and Anions

Hydrazone derivatives, a class of compounds synthesized from hydrazines like 2-Hydrazino-4-methylquinoline, are extensively utilized in the development of optical chemosensors. dergipark.org.tr These sensors are designed to detect specific metal ions and anions through visible color changes (colorimetric) or alterations in fluorescence intensity (fluorometric). dergipark.org.trrsc.org The underlying principle involves the interaction between the analyte (the ion being detected) and the hydrazone, which contains both proton donor and acceptor sites, making it an effective binding platform. dergipark.org.truminho.pt

The quinoline (B57606) group, in particular, is a favored component in chemosensor design due to its rigid structure, biocompatibility, and advantageous photophysical properties. ecorfan.orgnanobioletters.comresearchgate.net When combined into a quinoline-hydrazone structure, the resulting molecule can act as a highly selective and sensitive sensor. The sensing mechanism often relies on processes like Photoinduced Electron Transfer (PET), Intramolecular Charge Transfer (ICT), or Chelation-Enhanced Fluorescence (CHEF), where the binding of an ion modulates the photophysical properties of the molecule, producing a detectable signal. nanobioletters.comacs.org

While direct studies specifying this compound as a complete chemosensor are not prevalent, numerous examples illustrate how its structural analogues and derivatives are employed. These examples underscore the potential of this compound as a precursor for creating sophisticated sensors.

Examples of Quinoline-Hydrazone Based Chemosensors:

For Metal Ions: Derivatives structurally similar to what could be synthesized from this compound have been developed for detecting various metal ions. For instance, a sensor created by condensing 2-hydroxybenzcarbaldehyde with (2-methylquinoline-4-formyl) hydrazone demonstrated high selectivity and a 220-fold fluorescence enhancement for Aluminum (Al³⁺). researchgate.net Another novel quinoline-hydrazone-crown ether was synthesized for the selective detection of Magnesium (Mg²⁺), which triggered a color change from colorless to yellow and a significant fluorescence enhancement. researchgate.net Similarly, other quinoline-based derivatives have been designed for the selective sensing of Zinc (Zn²⁺), Iron (Fe²⁺, Fe³⁺), and Copper (Cu²⁺). nanobioletters.comacs.org

For Anions: The acidic N-H proton characteristic of hydrazones is crucial for the sensing of basic anions. uminho.pt Novel dinitrophenyl hydrazones functionalized with a quinoline moiety were synthesized and showed distinct color changes in the presence of anions such as fluoride (B91410) (F⁻), cyanide (CN⁻), acetate (B1210297) (CH₃COO⁻), and dihydrogen phosphate (B84403) (H₂PO₄⁻). mdpi.comresearchgate.net One such compound exhibited a remarkable sensitivity for cyanide, with a limit of detection as low as 0.35 µM. uminho.ptmdpi.com

For Other Analytes: The versatility of this compound class is further shown by a quinoline-based hydrazone derivative developed as an optical sensor for the biocide Tributyltin (TBT), which is toxic to aquatic organisms. mdpi.comuminho.pt The sensor produced a color change from colorless to red and initiated fluorescence upon interaction with TBT. mdpi.com

These findings collectively highlight that this compound is a highly suitable precursor for synthesizing a wide array of chemosensors for diverse and important analytes.

Utilization as Derivatization Agents in LC-MS-Based Metabolomics

In the field of metabolomics, which involves the study of small molecules (metabolites), Liquid Chromatography-Mass Spectrometry (LC-MS) is a cornerstone analytical technique. However, many small metabolites, such as short-chain carboxylic acids, aldehydes, and ketones, are challenging to analyze directly due to poor retention on common reversed-phase LC columns and low ionization efficiency in the mass spectrometer. Chemical derivatization offers a powerful solution by modifying the metabolites to improve their chromatographic and mass spectrometric properties.

2-Hydrazinoquinoline (B107646) (HQ), a close analog of this compound, has been identified as a highly effective derivatization agent for the simultaneous LC-MS analysis of carboxylic acids, aldehydes, and ketones in biological samples. dergipark.org.trrsc.orgecorfan.org The addition of the quinoline ring to the target metabolites increases their hydrophobicity, leading to better retention in reversed-phase chromatography, and enhances their protonation, which improves detection sensitivity in positive ion ESI-MS. rsc.org

The derivatization of carboxylic acids with 2-Hydrazinoquinoline does not occur directly. The reaction requires the presence of activating agents to facilitate the formation of a stable hydrazide. rsc.org The commonly used activation system involves triphenylphosphine (B44618) (TPP) and 2,2′-dipyridyl disulfide (DPDS). rsc.org In this process, the carboxylic acid is first converted to a highly reactive acyloxyphosphonium ion, which then readily reacts with the hydrazine (B178648) group of HQ to form the corresponding hydrazide derivative. rsc.org This method improves both the chromatographic performance and the ionization efficiency of short-chain carboxylic acids. researchgate.net

Reaction Mechanism for Carboxylic Acid Derivatization

| Step | Description |

| 1. Activation | The carboxylic acid (R-COOH) reacts with triphenylphosphine (TPP) and 2,2′-dipyridyl disulfide (DPDS). |

| 2. Intermediate Formation | A reactive acyloxyphosphonium ion intermediate is formed. |

| 3. Nucleophilic Attack | 2-Hydrazinoquinoline (HQ) acts as a nucleophile, attacking the activated carboxyl group. |

| 4. Product Formation | A stable hydrazide derivative (R-CO-NH-N-Quinoline) is formed, which is suitable for LC-MS analysis. |

In contrast to carboxylic acids, aldehydes and ketones react directly with 2-Hydrazinoquinoline. rsc.org The reaction is a classic condensation reaction between the carbonyl group (C=O) of the aldehyde or ketone and the hydrazine group (-NHNH₂) of HQ. dergipark.org.trecorfan.org This reaction results in the formation of a stable hydrazone (a type of Schiff base), with the elimination of a water molecule. dergipark.org.trrsc.org The resulting hydrazone derivatives are significantly more hydrophobic and ionize more efficiently than the original carbonyl compounds, enabling their sensitive detection by LC-MS. researchgate.net

To ensure reliable and quantitative analysis of metabolites in complex biological matrices such as urine, serum, and tissue extracts, the derivatization protocol must be carefully optimized. dergipark.org.tr Research has established optimized conditions for using HQ with such samples. rsc.org

A typical optimized protocol involves mixing a small volume of the biological sample (e.g., 5 µL) with a larger volume of an acetonitrile (B52724) solution (e.g., 100 µL) containing the derivatization reagents. rsc.org The standard reagent concentrations are 1 mM of 2-Hydrazinoquinoline (HQ), 1 mM of 2,2′-dipyridyl disulfide (DPDS), and 1 mM of triphenylphosphine (TPP). rsc.org The reaction mixture is then incubated to ensure complete derivatization.

Optimized Derivatization Protocol

| Parameter | Condition | Rationale |

| Sample Volume | 5 µL | Minimizes matrix effects from biological samples. |

| Reagent Solution | 100 µL of Acetonitrile | Provides the necessary solvent environment for the reaction. |

| Reagent Concentrations | 1 mM HQ, 1 mM DPDS, 1 mM TPP | Ensures sufficient reagents for derivatizing target metabolites. |

| Incubation Temperature | 60 °C | Accelerates the reaction rate to ensure completion in a reasonable time. |

| Incubation Time | 60 minutes | Allows sufficient time for the derivatization reactions to go to completion. |

Table based on the protocol described for 2-Hydrazinoquinoline (HQ) in biological samples. rsc.org